Drimentine B
Drimentine B
Drimentine B is a terpenylated diketopiperazine antibiotic originally isolated from Actinomycete bacteria. It is active against Gram-positive and Gram-negative bacteria, fungi, and yeast, and has anthelmintic properties. Drimentine B inhibits proliferation of NS-1 murine β lymphocyte myeloma cells by 41 and 59% in vitro when used at concentrations of 50 and 100 µg/ml, respectively.
Drimentine B belongs to a novel class of antibiotics, possessing a new terpenylated diketopiperazine structure, with antibiotic, antifungal and anthelmintic activity.
Drimentine B belongs to a novel class of antibiotics, possessing a new terpenylated diketopiperazine structure, with antibiotic, antifungal and anthelmintic activity.
Brand Name:
Vulcanchem
CAS No.:
204398-91-4
VCID:
VC0019403
InChI:
InChI=1S/C31H39N3O2/c1-19-12-13-25-29(2,3)14-8-15-30(25,4)21(19)17-31-18-24-26(35)33-16-7-11-23(33)27(36)34(24)28(31)32-22-10-6-5-9-20(22)31/h5-6,9-11,21,24-25,28,32H,1,7-8,12-18H2,2-4H3/t21-,24-,25-,28-,30+,31-/m0/s1
SMILES:
CC1(CCCC2(C1CCC(=C)C2CC34CC5C(=O)N6CCC=C6C(=O)N5C3NC7=CC=CC=C47)C)C
Molecular Formula:
C31H39N3O2
Molecular Weight:
485.7 g/mol
Drimentine B
CAS No.: 204398-91-4
Cat. No.: VC0019403
Molecular Formula: C31H39N3O2
Molecular Weight: 485.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Drimentine B is a terpenylated diketopiperazine antibiotic originally isolated from Actinomycete bacteria. It is active against Gram-positive and Gram-negative bacteria, fungi, and yeast, and has anthelmintic properties. Drimentine B inhibits proliferation of NS-1 murine β lymphocyte myeloma cells by 41 and 59% in vitro when used at concentrations of 50 and 100 µg/ml, respectively. Drimentine B belongs to a novel class of antibiotics, possessing a new terpenylated diketopiperazine structure, with antibiotic, antifungal and anthelmintic activity. |
|---|---|
| CAS No. | 204398-91-4 |
| Molecular Formula | C31H39N3O2 |
| Molecular Weight | 485.7 g/mol |
| IUPAC Name | (1S,10S,12S)-12-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,8,19-triazapentacyclo[10.7.0.02,10.04,8.013,18]nonadeca-4,13,15,17-tetraene-3,9-dione |
| Standard InChI | InChI=1S/C31H39N3O2/c1-19-12-13-25-29(2,3)14-8-15-30(25,4)21(19)17-31-18-24-26(35)33-16-7-11-23(33)27(36)34(24)28(31)32-22-10-6-5-9-20(22)31/h5-6,9-11,21,24-25,28,32H,1,7-8,12-18H2,2-4H3/t21-,24-,25-,28-,30+,31-/m0/s1 |
| Standard InChI Key | SUUCBHITXBJOGT-JMGSXGSMSA-N |
| Isomeric SMILES | C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@@]34C[C@H]5C(=O)N6CCC=C6C(=O)N5[C@@H]3NC7=CC=CC=C47)(C)C |
| SMILES | CC1(CCCC2(C1CCC(=C)C2CC34CC5C(=O)N6CCC=C6C(=O)N5C3NC7=CC=CC=C47)C)C |
| Canonical SMILES | CC1(CCCC2(C1CCC(=C)C2CC34CC5C(=O)N6CCC=C6C(=O)N5C3NC7=CC=CC=C47)C)C |
| Appearance | White solid |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator